Ethyl 6-bromo-2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate
Overview
Description
Ethyl 6-bromo-2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate is a complex organic compound that belongs to the class of naphthyridines This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and an ethyl ester functional group
Mechanism of Action
Target of Action
Similar compounds have been known to target key cell-division proteins such as filamentous temperature-sensitive mutant z (ftsz), which is recognized as an important target for antibacterial drug discovery .
Mode of Action
It’s worth noting that compounds with similar structures have been found to bind with high affinity to multiple receptors , which could suggest a similar mode of action for this compound.
Biochemical Pathways
It’s known that similar compounds can participate in suzuki–miyaura (sm) cross-coupling reactions , which are widely-applied transition metal catalysed carbon–carbon bond forming reactions. This could suggest that Ethyl 6-bromo-2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate may also be involved in similar biochemical pathways.
Result of Action
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This could suggest a broad spectrum of potential effects for this compound.
Action Environment
It’s known that the success of suzuki–miyaura (sm) cross-coupling reactions, which similar compounds can participate in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This could suggest that the action of this compound may also be influenced by similar environmental factors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-bromo-2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of a naphthyridine precursor followed by the introduction of the trifluoromethyl group and the esterification process to form the ethyl ester. The reaction conditions often require the use of strong acids or bases, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize the reaction efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted naphthyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Ethyl 6-bromo-2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-chloro-2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate
- Ethyl 6-fluoro-2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate
- Ethyl 6-iodo-2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate
Uniqueness
Ethyl 6-bromo-2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogenated analogs may not. The trifluoromethyl group also imparts distinct electronic properties, making this compound particularly valuable in various chemical and biological studies.
Properties
IUPAC Name |
ethyl 6-bromo-2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrF3N2O2/c1-2-20-11(19)8-4-6-3-7(13)5-17-10(6)18-9(8)12(14,15)16/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQCBVCTYBFCFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=CN=C2N=C1C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrF3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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